4-Iodo-2-(methylsulfonyl)pyridine
CAS No.: 1193244-95-9
Cat. No.: VC3262209
Molecular Formula: C6H6INO2S
Molecular Weight: 283.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193244-95-9 |
|---|---|
| Molecular Formula | C6H6INO2S |
| Molecular Weight | 283.09 g/mol |
| IUPAC Name | 4-iodo-2-methylsulfonylpyridine |
| Standard InChI | InChI=1S/C6H6INO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 |
| Standard InChI Key | CLEZFMGDHPGYJJ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=NC=CC(=C1)I |
| Canonical SMILES | CS(=O)(=O)C1=NC=CC(=C1)I |
Introduction
Chemical Identity and Structural Features
4-Iodo-2-(methylsulfonyl)pyridine is a heterocyclic compound characterized by its unique arrangement of functional groups on a pyridine ring. The presence of both an iodine atom and a methylsulfonyl group creates distinct reactivity centers that contribute to its utility in synthetic chemistry.
Basic Information
The compound has a CAS Registry Number of 1193244-95-9 and is also known as 4-iodo-2-methylsulfonylpyridine. The molecular formula is C₆H₆INO₂S, indicating the presence of carbon, hydrogen, iodine, nitrogen, oxygen, and sulfur atoms in its structure .
Structural Characteristics
The compound features a pyridine ring as its core structure, with the following substitution pattern:
-
An iodine atom at the 4-position, which serves as an excellent leaving group for various cross-coupling reactions
-
A methylsulfonyl (-SO₂CH₃) group at the 2-position, which is electron-withdrawing and can influence the reactivity of the pyridine ring
-
The remaining positions on the pyridine ring are unsubstituted
Physical and Chemical Properties
Based on available data and structural analysis, the key properties of 4-Iodo-2-(methylsulfonyl)pyridine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-Iodo-2-(methylsulfonyl)pyridine
Reactivity Patterns
The chemical reactivity of 4-Iodo-2-(methylsulfonyl)pyridine can be predicted based on the properties of its functional groups and their influence on the pyridine ring system.
Influence of Functional Groups
The methylsulfonyl group at the 2-position is strongly electron-withdrawing, which affects the electron distribution in the pyridine ring. This electronic effect, combined with the inherent electron deficiency of the pyridine ring, makes certain positions particularly susceptible to nucleophilic attack.
The iodine at the 4-position serves as an excellent leaving group in various transformations, particularly in metal-catalyzed cross-coupling reactions. This makes 4-Iodo-2-(methylsulfonyl)pyridine a valuable building block for constructing more complex molecules.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the methylsulfonyl group activates the pyridine ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the electron-withdrawing group. While the 4-position is already occupied by iodine, nucleophilic displacement of the iodine is a feasible transformation that could introduce various functional groups at this position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume